1,3-Dithiane-2-carboxylic acid
Overview
Description
1,3-Dithiane-2-carboxylic acid is an α-keto acid equivalent and bulky equivalent of acetate . It participates in syn-selective aldol reactions .
Synthesis Analysis
1,3-Dithianes and 1,3-dithiolanes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Ethyl 1,3-dithiane-2-carboxylate can be prepared from the reaction of ethyl diethoxyacetate and 1,3-propanedithiol in the presence of BF3/Et2O .
Molecular Structure Analysis
The molecular formula of 1,3-Dithiane-2-carboxylic acid is C7H12O2S2 . The molecular weight is 192.30 .
Chemical Reactions Analysis
1,3-Dithiane-2-carboxylate participates in syn-selective aldol reactions . It can also perform addition to a variety of Michael acceptors (e.g., unsaturated ketones, esters, amides, and malonates) .
Physical And Chemical Properties Analysis
The boiling point of 1,3-Dithiane-2-carboxylic acid is predicted to be 290.5±40.0 °C and the density is predicted to be 1.169±0.06 g/cm3 .
Scientific Research Applications
Organic Synthesis
1,3-Dithiane-2-carboxylic acid can be used in organic synthesis . Carboxylic acids, such as 1,3-Dithiane-2-carboxylic acid, can act as organic substrates or reagents in reactions . They can also be used as catalysts and present activity in substitution, addiction, condensation, polymerizations, and copolymerization reactions .
Nanotechnology
In the field of nanotechnology, carboxylic acids like 1,3-Dithiane-2-carboxylic acid can be used for surface modification of nanostructures . For instance, they can assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation . This has applications in the production of polymer nanomaterials .
Production of Small Molecules
Carboxylic acids can be used in the production of small molecules . They are versatile organic compounds that can be used in different areas such as organic synthesis, nanotechnology, and polymers .
Production of Macromolecules
Carboxylic acids can also be used in the production of macromolecules . They can be used to obtain synthetic or natural polymers .
Surface Modification of Metallic Nanoparticles
Carboxylic acids can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles .
Medical Field
Carboxylic acids have applications in the medical field . They can be used in the pharmacy and other areas of medicine .
Synthesis of α-Keto Esters
Ethyl 1,3-dithiane-2-carboxylate, a derivative of 1,3-Dithiane-2-carboxylic acid, can be used to generate carbanion, which finds application in the preparation of α-keto esters .
Asymmetric Oxidation
Ethyl 1,3-dithiane-2-carboxylate can undergo asymmetric oxidation to give trans bis-sulfoxide .
Mechanism of Action
Target of Action
1,3-Dithiane-2-carboxylic acid is a versatile organic synthesis building block . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the other compounds present.
Mode of Action
The compound can generate a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors, such as unsaturated ketones, esters, amides, and malonates . This broad scope reaction with high yields is a formal photo-redox addition .
Biochemical Pathways
It’s known to be used as a ‘umpolung’ reagent, or acyl anion equivalent, which can be readily metalated and alkylated, allowing the rapid build-up of target molecules .
Pharmacokinetics
Its physical properties such as its relative density (122) and boiling point (75-77°C) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
The result of the action of 1,3-Dithiane-2-carboxylic acid depends on the specific context of its use. In organic synthesis, it can contribute to the formation of various complex molecules .
Action Environment
The action, efficacy, and stability of 1,3-Dithiane-2-carboxylic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . It’s also slightly miscible with water , which could influence its behavior in aqueous environments.
Safety and Hazards
properties
IUPAC Name |
1,3-dithiane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBYEAWKJNCPLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174424 | |
Record name | 1,3-Dithiane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dithiane-2-carboxylic acid | |
CAS RN |
20461-89-6 | |
Record name | 1,3-Dithiane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20461-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dithiane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20461-89-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193341 | |
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Record name | 1,3-Dithiane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dithiane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Dithiane-2-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65QKR49AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 1,3-dithiane-2-carboxylic acid in organic synthesis?
A: 1,3-Dithiane-2-carboxylic acid and its esters serve as versatile building blocks in organic synthesis. [] They function as α-keto equivalents, enabling the introduction of carbonyl functionality through a multi-step process. The acidic proton at the 2-position can be deprotonated, generating a nucleophilic anion. This anion readily participates in various reactions, including:
Q2: How does the structure of 1,3-dithiane-2-carboxylic acid relate to its reactivity?
A2: The reactivity of 1,3-dithiane-2-carboxylic acid stems from the presence of the 1,3-dithiane ring and the carboxylic acid group at the 2-position.
Q3: Has 1,3-dithiane-2-carboxylic acid been explored in the context of asymmetric synthesis?
A: Yes, research has explored the use of 1,3-dithiane-2-carboxylic acid derivatives in asymmetric synthesis. One study demonstrated the potential of the 1-menthyl ester of 1,3-dithiane-2-carboxylic acid as a chiral auxiliary. [] This chiral auxiliary facilitated the enantioselective synthesis of tertiary alcohols from acetophenone, propiophenone, and butyrophenone, highlighting its potential in asymmetric transformations.
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